N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide
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Overview
Description
N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound that features an adamantane moiety, a phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps. The reaction conditions often require the use of catalysts such as copper (II) acetate and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups.
Reduction: The phenylmethanesulfonyl group can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other oxidants.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while reduction of the phenylmethanesulfonyl group can produce the corresponding sulfide.
Scientific Research Applications
N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the phenylmethanesulfonyl group can interact with various enzymes and receptors. The piperidine ring may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Disubstituted Ureas: These compounds also contain adamantane fragments and have been studied for their biological activities.
Adamantane-Containing Amines: Similar in structure, these compounds are used in various synthetic applications.
Adamantyl-Containing Phenylpiperidines: These compounds share structural similarities and are used in medicinal chemistry.
Uniqueness
N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its combination of an adamantane moiety, a phenyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C29H36N2O3S |
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Molecular Weight |
492.7 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-1-benzylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C29H36N2O3S/c32-28(25-10-12-31(13-11-25)35(33,34)20-21-4-2-1-3-5-21)30-27-8-6-26(7-9-27)29-17-22-14-23(18-29)16-24(15-22)19-29/h1-9,22-25H,10-20H2,(H,30,32) |
InChI Key |
AYTMGQDTZQOEHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)S(=O)(=O)CC6=CC=CC=C6 |
Origin of Product |
United States |
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